5-Ethynyl-2-deoxyuridine
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Overview
Description
5-Ethynyl-2-deoxyuridine is a thymidine analogue that is incorporated into the DNA of dividing cells. It is widely used to assay DNA synthesis in cell culture and detect cells in embryonic, neonatal, and adult animals that have undergone DNA synthesis . This compound is particularly valuable in tracking proliferating cells in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-deoxyuridine typically involves the alkylation of 2-deoxyuridine with an ethynyl group. The reaction conditions often include the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar alkylation techniques, followed by purification processes such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions:
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azides: React with the ethynyl group in the presence of copper(I) catalysts to form triazoles.
Major Products
The major products formed from these reactions include triazole derivatives, which are often fluorescently labeled for use in various biological assays .
Scientific Research Applications
5-Ethynyl-2-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed to label and track proliferating cells in cell culture and in vivo studies.
Medicine: Utilized in cancer research to study cell proliferation and the effects of anti-cancer drugs.
Industry: Applied in the development of diagnostic tools and assays for cell proliferation.
Mechanism of Action
5-Ethynyl-2-deoxyuridine is incorporated into the DNA of dividing cells during DNA synthesis. Once incorporated, it can be detected using click chemistry with fluorescent azides. This incorporation can induce DNA damage through the formation of interstrand crosslinks, which are detected by the cell during DNA replication. This leads to the phosphorylation of histone H2AX, arrest in cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-deoxyuridine: Another thymidine analogue used for similar purposes but requires heat or acid treatment for detection.
5-Iodo-2-deoxyuridine: Used in similar applications but has different detection and incorporation properties.
5-Ethyl-2-deoxyuridine: A less commonly used analogue with different chemical properties.
Uniqueness
5-Ethynyl-2-deoxyuridine is unique due to its ability to be detected without the need for heat or acid treatment, making it more convenient and less damaging to the DNA being studied . Its use in click chemistry also provides a highly specific and efficient method for labeling and detecting DNA synthesis .
Properties
Molecular Formula |
C11H12N2O5 |
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Molecular Weight |
252.22 g/mol |
IUPAC Name |
5-ethynyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7?,8-,9-/m1/s1 |
InChI Key |
CDEURGJCGCHYFH-CFCGPWAMSA-N |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)O |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.